molecular formula C8H8N2O3 B1423256 2-(2-Carbamoylpyridin-4-yl)acetic acid CAS No. 1082041-32-4

2-(2-Carbamoylpyridin-4-yl)acetic acid

Cat. No.: B1423256
CAS No.: 1082041-32-4
M. Wt: 180.16 g/mol
InChI Key: FRDNGPNRYQVQAO-UHFFFAOYSA-N
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Description

“2-(2-Carbamoylpyridin-4-yl)acetic acid” is a chemical compound with the molecular formula C8H8N2O3 . It is used in the field of specialty chemicals .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the use of aminopyridines . Aminopyridines are heterocyclic compounds that have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving aminopyridines, which are similar to “this compound”, have been studied extensively . These studies reveal the array of solvents used for purification processes and ideas on isomers that have not been used in the synthesis of aminopyridine derivatives and their respective biological activities .

Scientific Research Applications

Ligand Development

The compound "2-(2-Carbamoylpyridin-4-yl)acetic acid" and its derivatives demonstrate promising applications in ligand development for complex metal reactions. Zong et al. (2008) illustrated the compound's significance in forming lower energy electronic absorption in metal complexes and its ability to anchor ligands to semiconductor surfaces. This suggests a pivotal role in the development of bi- and tridentate ligands, enhancing the versatility and efficacy of metal complexes in various chemical processes (Zong, Zhou, & Thummel, 2008).

Crystal Engineering

Lombard et al. (2018) emphasized the compound's role in crystal engineering, specifically in forming multi-component crystals. Their work delves into solid-state behavior and the potential formation of new hydrated salts, indicating the compound's relevance in designing new materials with specific crystalline structures (Lombard, Loots, Roex, & Haynes, 2018).

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives are pivotal in synthesizing potent inhibitors. Kučerová-Chlupáčová et al. (2020) highlighted the therapeutic potential of these derivatives as aldose reductase inhibitors. This indicates their critical role in developing treatments for conditions associated with enzyme dysfunction, such as diabetic complications (Kučerová-Chlupáčová et al., 2020).

Material Chemistry

In the realm of material chemistry, the compound's applications extend to designing energetic materials. Joo et al. (2012) synthesized energetic salts from nitroiminotetrazole-containing acetic acid derivatives of the compound, showcasing its utility in creating materials with specific energetic properties (Joo, Gao, Parrish, Cho, Goh, & Shreeve, 2012).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, provides detailed safety and hazard information . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to take precautionary measures against static discharge .

Properties

IUPAC Name

2-(2-carbamoylpyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(13)6-3-5(1-2-10-6)4-7(11)12/h1-3H,4H2,(H2,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDNGPNRYQVQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278646
Record name 2-(Aminocarbonyl)-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-32-4
Record name 2-(Aminocarbonyl)-4-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminocarbonyl)-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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